molecular formula C20H28N8S B2715081 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea CAS No. 898623-42-2

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea

Cat. No.: B2715081
CAS No.: 898623-42-2
M. Wt: 412.56
InChI Key: HUNOIOQRNXYZAA-UHFFFAOYSA-N
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Description

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea is a complex organic compound that features a triazine ring substituted with pyrrolidine groups and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Triazine Core: Starting with cyanuric chloride, which undergoes nucleophilic substitution with pyrrolidine to form 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine.

    Hydrazinecarbothioamide Formation: The triazine intermediate is then reacted with 2,3-dimethylphenylhydrazine and thiocarbonyl reagents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to ensure solubility and reactivity of intermediates.

    Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine rings or the hydrazine moiety.

    Reduction: Reduction reactions could target the triazine ring or the hydrazinecarbothioamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Investigation as a potential drug candidate due to its unique structure.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
  • 2-(4,6-di(morpholin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Uniqueness

The unique combination of the triazine ring with pyrrolidine and hydrazinecarbothioamide groups distinguishes it from other compounds. This structure may confer specific reactivity and biological activity that are not present in similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8S/c1-14-8-7-9-16(15(14)2)21-20(29)26-25-17-22-18(27-10-3-4-11-27)24-19(23-17)28-12-5-6-13-28/h7-9H,3-6,10-13H2,1-2H3,(H2,21,26,29)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNOIOQRNXYZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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